2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
Description
The structure (Figure 1) comprises:
- A thieno[2,3-d]pyrimidin-4-one core with a 3-allyl substituent and a 5-(5-methylfuran-2-yl) group.
- A thioether linkage connecting the core to an acetamide moiety.
- An N-(4-chloro-3-(trifluoromethyl)phenyl) group as the terminal substituent.
Key physicochemical properties (predicted):
- Molecular formula: C₂₃H₂₁ClF₃N₃O₃S₂ (assuming substitution pattern similar to and ).
- Molecular weight: ~550–560 g/mol (extrapolated from analogs in and ).
- Predicted density: ~1.36–1.38 g/cm³ (comparable to structural analogs in and ).
- Predicted pKa: ~12.67–13.13 (suggesting weak basicity due to pyrimidine and furan moieties).
The 4-chloro-3-(trifluoromethyl)phenyl group enhances lipophilicity and may influence target binding, while the 5-methylfuran-2-yl substituent could modulate metabolic stability.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O3S2/c1-3-8-30-21(32)19-14(17-7-4-12(2)33-17)10-34-20(19)29-22(30)35-11-18(31)28-13-5-6-16(24)15(9-13)23(25,26)27/h3-7,9-10H,1,8,11H2,2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALAQHVFJADGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide , with CAS number 379236-50-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 505.53 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation:
The mechanisms of action often involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), which leads to cellular damage and death in cancer cells.
2. Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various assays against both gram-positive and gram-negative bacteria. While some derivatives have shown activity comparable to standard antibiotics like Chloramphenicol, others were less effective:
| Bacteria | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | No Activity | |
| Bacillus cereus | Moderate |
The introduction of specific functional groups appears to enhance antimicrobial efficacy, particularly against resistant strains.
Case Studies and Research Findings
In a recent study published in MDPI , compounds similar to 2-((3-allyl...) were evaluated for their anticancer properties. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. The study utilized flow cytometry to assess apoptosis stages and found that compounds induced significant mitochondrial membrane potential dissipation in treated cells .
Another investigation focused on the synthesis and biological evaluation of related thieno[2,3-d]pyrimidine derivatives highlighted their potential as dual-action agents targeting both cancer proliferation and microbial infections. These findings suggest that modifications in the side chains can lead to enhanced biological profiles .
Comparison with Similar Compounds
2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide ()
- Key differences : The terminal substituent is 3-methoxyphenyl instead of 4-chloro-3-(trifluoromethyl)phenyl.
- Impact :
2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide ()
- Key differences :
- 3-phenyl instead of 3-allyl on the pyrimidine core.
- Naphthalen-1-yl terminal group.
- Impact: Increased aromatic bulk (naphthyl vs. Higher molecular weight (523.63 vs. ~550–560 g/mol).
Functional Group Analogues
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Key differences: Simpler dihydropyrimidinone core lacking the fused thiophene ring. 2,3-Dichlorophenyl substituent.
- Impact: Reduced planarity and conjugation (vs. thieno[2,3-d]pyrimidine), likely lowering target affinity. Higher Cl content may increase toxicity risks.
Pharmacological Context
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides ()
- Key differences: 3-amino and carboxamide groups replace the allyl and acetamide moieties.
Comparative Data Table
Research Implications
- The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound likely enhances metabolic stability and target affinity compared to methoxy or naphthyl analogs.
- Structural simplification (e.g., dihydropyrimidinone in ) reduces complexity but may compromise bioactivity.
- Further studies are needed to correlate substituent electronic effects (e.g., Cl/CF₃ vs. OMe) with pharmacokinetic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
